Cas no 2171186-65-3 ((2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid)

(2S)-2-{5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly utilized in peptide synthesis. The compound integrates a pyrazole moiety, enhancing structural diversity for applications in medicinal chemistry and drug development. Its chiral (2S)-configuration ensures stereochemical precision, while the Fmoc group provides selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis. The presence of a methyl-substituted pyrazole ring contributes to stability and potential bioactivity. This reagent is particularly valuable for constructing complex peptidomimetics or modified peptides, offering compatibility with standard coupling protocols. Its well-defined reactivity profile makes it suitable for controlled incorporation into target sequences.
(2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid structure
2171186-65-3 structure
商品名:(2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid
CAS番号:2171186-65-3
MF:C25H26N4O5
メガワット:462.497745990753
CID:5777585
PubChem ID:165464071

(2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid
    • EN300-1563824
    • 2171186-65-3
    • (2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid
    • インチ: 1S/C25H26N4O5/c1-3-8-21(24(31)32)27-23(30)19-13-26-29(2)22(19)28-25(33)34-14-20-17-11-6-4-9-15(17)16-10-5-7-12-18(16)20/h4-7,9-13,20-21H,3,8,14H2,1-2H3,(H,27,30)(H,28,33)(H,31,32)/t21-/m0/s1
    • InChIKey: DTUKRYZELLFERZ-NRFANRHFSA-N
    • ほほえんだ: O(C(NC1=C(C=NN1C)C(N[C@H](C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 462.19031994g/mol
  • どういたいしつりょう: 462.19031994g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 727
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 123Ų

(2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1563824-1000mg
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid
2171186-65-3
1000mg
$3368.0 2023-09-24
Enamine
EN300-1563824-100mg
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid
2171186-65-3
100mg
$2963.0 2023-09-24
Enamine
EN300-1563824-250mg
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid
2171186-65-3
250mg
$3099.0 2023-09-24
Enamine
EN300-1563824-2500mg
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid
2171186-65-3
2500mg
$6602.0 2023-09-24
Enamine
EN300-1563824-1.0g
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid
2171186-65-3
1g
$0.0 2023-06-06
Enamine
EN300-1563824-500mg
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid
2171186-65-3
500mg
$3233.0 2023-09-24
Enamine
EN300-1563824-50mg
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid
2171186-65-3
50mg
$2829.0 2023-09-24
Enamine
EN300-1563824-5000mg
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid
2171186-65-3
5000mg
$9769.0 2023-09-24
Enamine
EN300-1563824-10000mg
(2S)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}pentanoic acid
2171186-65-3
10000mg
$14487.0 2023-09-24

(2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid 関連文献

(2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acidに関する追加情報

The Compound CAS No 2171186-65-3: (2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic Acid

The compound CAS No 2171186-65-3, known as (2S)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}pentanoic acid, is a highly specialized organic molecule with significant potential in the fields of drug discovery and biotechnology. This compound has garnered attention due to its unique structural features and promising applications in medicinal chemistry.

Structural Insights and Synthesis

The molecular structure of this compound is characterized by a pentanoic acid backbone with a chiral center at the second carbon atom, denoted by the (2S) configuration. The side chain of this carbon is substituted with a formamide group, which is further connected to a 5-substituted 1-methylpyrazole ring. The pyrazole ring is decorated with a fluorenylmethoxycarbonyl (Fmoc) group, a well-known protecting group in peptide synthesis. This combination of functional groups makes the molecule highly versatile for various chemical modifications and biological assays.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using multi-step reactions, including Fmoc protection strategies and stereo-selective synthesis techniques. These methods ensure high purity and scalability, making it suitable for large-scale production in pharmaceutical settings.

Biological Activity and Applications

Research into the biological activity of CAS No 2171186-65 has revealed its potential as a modulator of key enzymes and receptors involved in various disease pathways. For instance, studies have shown that this compound exhibits inhibitory activity against certain kinases, making it a promising lead compound for anti-cancer drug development.

In addition to its enzymatic targets, this molecule has also been explored for its role in modulating ion channels and G-protein coupled receptors (GPCRs). Its ability to interact with these targets suggests potential applications in the treatment of neurological disorders and cardiovascular diseases.

Advances in Medicinal Chemistry

The integration of computational chemistry tools has significantly enhanced our understanding of the molecular interactions of CAS No 2171186-65 with biological targets. Recent studies utilizing molecular docking and dynamics simulations have provided insights into the binding modes and key residues responsible for its activity.

Moreover, advancements in high-throughput screening techniques have facilitated the identification of analogs with improved pharmacokinetic properties. These efforts are paving the way for the development of more effective therapeutic agents based on this scaffold.

Toxicological Considerations

As with any novel compound intended for therapeutic use, understanding its toxicity profile is crucial. Preliminary toxicological studies indicate that CAS No 2171186 exhibits low acute toxicity in preclinical models. However, further investigations into long-term effects and potential genotoxicity are warranted to ensure its safety profile aligns with regulatory standards.

Future Directions

The continued exploration of CAS No 2171186's properties holds great promise for advancing drug discovery efforts. Future research directions include optimizing its pharmacokinetic parameters through structural modifications, exploring its efficacy in preclinical models of disease, and investigating its potential for combination therapies.

Conclusion

CAS No 2171186 represents a cutting-edge molecule at the intersection of organic synthesis and medicinal chemistry. Its unique structure, coupled with emerging research findings, positions it as a valuable tool in the development of novel therapeutic agents. As research progresses, this compound is expected to contribute significantly to our understanding of complex biological systems and pave the way for innovative treatments across various therapeutic areas.

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